molecular formula C20H20N4O B6923043 N-[2-(2,3-dihydroindol-1-yl)phenyl]-1,3-dimethylpyrazole-4-carboxamide

N-[2-(2,3-dihydroindol-1-yl)phenyl]-1,3-dimethylpyrazole-4-carboxamide

Cat. No.: B6923043
M. Wt: 332.4 g/mol
InChI Key: KSGGDUZNSMJRAK-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydroindol-1-yl)phenyl]-1,3-dimethylpyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a carboxamide group and a phenyl group linked to a dihydroindole moiety. Its complex structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)phenyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-16(13-23(2)22-14)20(25)21-17-8-4-6-10-19(17)24-12-11-15-7-3-5-9-18(15)24/h3-10,13H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGGDUZNSMJRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC=CC=C2N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydroindol-1-yl)phenyl]-1,3-dimethylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.

    Introduction of the carboxamide group: The pyrazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazole intermediate using a palladium catalyst.

    Formation of the dihydroindole moiety: The final step involves the cyclization of an appropriate precursor to form the dihydroindole ring, which is then linked to the phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydroindol-1-yl)phenyl]-1,3-dimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed Suzuki coupling for phenyl group introduction.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[2-(2,3-dihydroindol-1-yl)phenyl]-1,3-dimethylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)phenyl]-1,3-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,3-dihydroindol-1-yl)phenyl]-3-phenylpropanamide
  • N-[2-(2,3-dihydroindol-1-yl)phenyl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide

Uniqueness

N-[2-(2,3-dihydroindol-1-yl)phenyl]-1,3-dimethylpyrazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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